molecular formula C9H13N3 B13078483 3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine CAS No. 853784-22-2

3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B13078483
CAS No.: 853784-22-2
M. Wt: 163.22 g/mol
InChI Key: OHHWBCXMOLDVJK-UHFFFAOYSA-N
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Description

3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that features a pyrazolo[3,4-c]pyridine core with a cyclopropyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable pyrazole derivative, followed by cyclization to form the desired pyrazolo[3,4-c]pyridine ring system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure high yield and purity, as well as cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro or tetrahydro derivatives .

Scientific Research Applications

3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
  • 1H-pyrazolo[3,4-b]pyridine derivatives

Uniqueness

3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine is unique due to its specific substitution pattern and the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

CAS No.

853784-22-2

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine

InChI

InChI=1S/C9H13N3/c1-2-6(1)9-7-3-4-10-5-8(7)11-12-9/h6,10H,1-5H2,(H,11,12)

InChI Key

OHHWBCXMOLDVJK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NNC3=C2CCNC3

Origin of Product

United States

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